molecular formula C20H22F3N3S B4814909 N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B4814909
M. Wt: 393.5 g/mol
InChI Key: KZBOAXADTSMGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, which is known to impart significant chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenethylamine with 3-(trifluoromethyl)benzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with tetrahydro-1(2H)-pyrazinecarbothioamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation .

Properties

IUPAC Name

N-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3S/c21-20(22,23)17-7-4-8-18(15-17)25-11-13-26(14-12-25)19(27)24-10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBOAXADTSMGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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